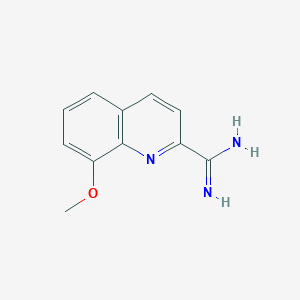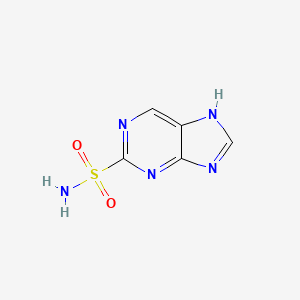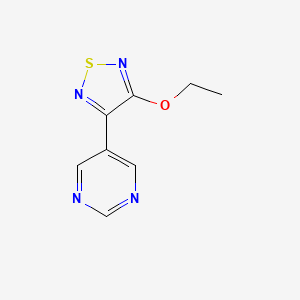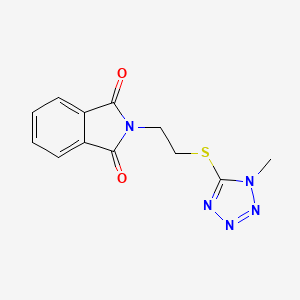![molecular formula C21H28N2O6 B13107471 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)
2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrrolo[3,4-C]pyrrole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate typically involves multiple steps. One common approach includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by Cs2CO3/DMSO, leads to the formation of the desired tetrahydropyrrolo[3,4-C]pyrrole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and tert-butyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- 2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate
Uniqueness
2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate is unique due to its specific substitution pattern and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 3a-O-methyl 3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(26)23-11-16-10-22(13-21(16,14-23)17(24)27-4)18(25)28-12-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEVDDOLPMNLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)




![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)





